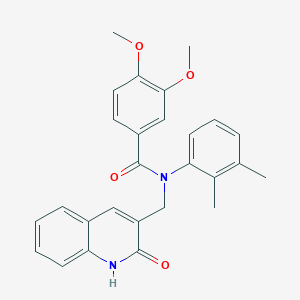
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as DMHQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects. DMHQ belongs to the class of benzamide derivatives and exhibits a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood. However, it has been suggested that this compound may act through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer progression. This compound has also been shown to induce the expression of tumor suppressor genes and inhibit the activity of oncogenes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of inflammatory enzymes, such as COX-2. This compound has also been shown to induce the expression of antioxidant enzymes, such as SOD and CAT, and protect against oxidative stress-induced damage. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutics. This compound is also relatively easy to synthesize and purify, which makes it readily available for lab experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. One area of research is the development of this compound-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the study of this compound in combination with other drugs for the treatment of cancer. Additionally, the role of this compound in neuroprotection and the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, is an area of ongoing research. Finally, the development of more efficient synthesis methods and the optimization of this compound's pharmacokinetic properties are also important future directions for the study of this compound.
Méthodes De Synthèse
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide can be synthesized through a multi-step process involving the reaction of 2,3-dimethylbenzoyl chloride with 2-hydroxy-3-methylquinoline in the presence of a base, followed by the reaction of the resulting intermediate with 3,4-dimethoxyaniline in the presence of a coupling agent. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been studied for its role in inhibiting the growth of cancer cells and inducing apoptosis.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-3,4-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-17-8-7-11-23(18(17)2)29(27(31)20-12-13-24(32-3)25(15-20)33-4)16-21-14-19-9-5-6-10-22(19)28-26(21)30/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPLYNDREBLWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate](/img/structure/B7701984.png)
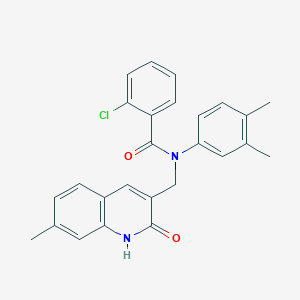

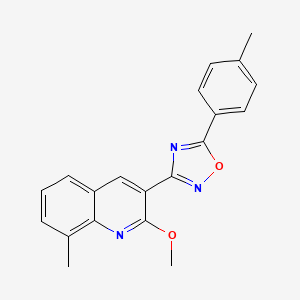

![N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7702024.png)

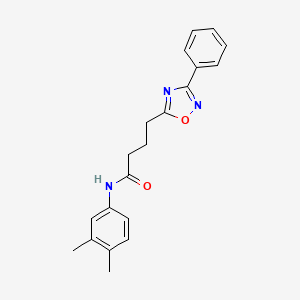

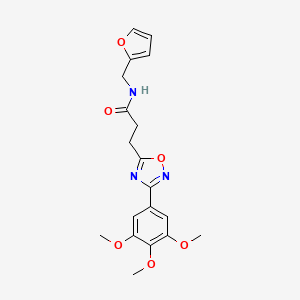
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702078.png)

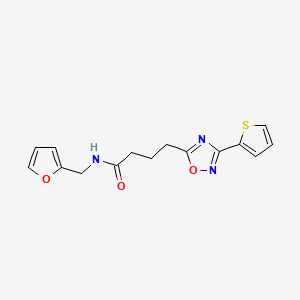
![2-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702091.png)